molecular formula C12H11ClN2O2 B6149489 4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide CAS No. 1183542-75-7

4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B6149489
CAS No.: 1183542-75-7
M. Wt: 250.68 g/mol
InChI Key: ZAYKNMJDYMNKEA-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide is a heterocyclic compound that contains both pyridine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:

    Formation of the furan-2-yl ethylamine: This can be achieved by the reaction of furan-2-carboxaldehyde with ethylamine under reductive amination conditions.

    Coupling with 4-chloropyridine-2-carboxylic acid: The furan-2-yl ethylamine is then coupled with 4-chloropyridine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Furanones.

    Reduction Products: Dihydrofurans.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-chloro-N-[2-(pyridin-2-yl)ethyl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

    4-chloro-N-[2-(benzofuran-2-yl)ethyl]pyridine-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide is unique due to the presence of both furan and pyridine rings, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1183542-75-7

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C12H11ClN2O2/c13-9-3-5-14-11(8-9)12(16)15-6-4-10-2-1-7-17-10/h1-3,5,7-8H,4,6H2,(H,15,16)

InChI Key

ZAYKNMJDYMNKEA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl

Purity

95

Origin of Product

United States

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